molecular formula C20H32O4 B571030 5(S),6(R)-11-trans DiHETE

5(S),6(R)-11-trans DiHETE

Cat. No.: B571030
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-QLMKOMRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5(S),6®-11-trans DiHETE has several scientific research applications:

Mechanism of Action

Target of Action:

5(S),6®-11-trans DiHETE is an eicosanoid, specifically a metabolite of arachidonic acid. It is produced by various cell types in humans and other animals. The primary target of 5(S),6®-11-trans DiHETE is the leukotriene receptor , specifically the CysLT1 receptor (also known as LTD4 receptor). When it binds to this receptor, it triggers specific cellular responses .

Mode of Action:

Upon binding to the CysLT1 receptor, 5(S),6®-11-trans DiHETE activates signaling pathways within cells. This activation leads to contraction of lung parenchyma cells . Essentially, it plays a role in regulating inflammatory responses and immune functions .

Biochemical Pathways:

The affected pathways involve lipid metabolism and inflammation. Specifically, 5(S),6®-11-trans DiHETE is part of the leukotriene family, which includes potent lipid mediators involved in inflammation and maintaining biological balance. These pathways intersect with immune responses and contribute to acute inflammatory and allergic reactions .

Result of Action:

At the molecular and cellular levels, 5(S),6®-11-trans DiHETE contributes to inflammation regulation. Its binding to the CysLT1 receptor initiates downstream events that impact cell behavior, particularly in lung tissue .

Action Environment:

Environmental factors, such as oxidative stress, lipid metabolism, and immune responses, influence 5(S),6®-11-trans DiHETE’s efficacy and stability.

Safety and Hazards

In case of eye contact with 5(S),6®-DiHETE, it is recommended to check for and remove any contact lenses, immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Cool water may be used. Seek medical attention .

Future Directions

5(S),6®-DiHETE is an EPA-derived anti-inflammatory lipid mediator which promotes healing of inflammation. It could be a new therapeutic tool as a fish-derived supplement .

Biochemical Analysis

Biochemical Properties

5(S),6®-11-trans DiHETE is a product of the conversion of LTA4 catalyzed by mouse liver cytosolic epoxide hydrolase . It interacts with LTD4 receptors in guinea pig lung membranes, acting as a weak agonist .

Cellular Effects

5(S),6®-11-trans DiHETE influences cell function by inducing contraction in the guinea pig ileum . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5(S),6®-11-trans DiHETE involves binding interactions with LTD4 receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

5(S),6®-11-trans DiHETE is involved in the metabolic pathway of LTA4, interacting with mouse liver cytosolic epoxide hydrolase . This interaction could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(S),6®-11-trans DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroxy groups at specific positions on the arachidonic acid molecule. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of 5(S),6®-11-trans DiHETE is less common due to the complexity of the enzymatic processes involved. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown potential for scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

5(S),6®-11-trans DiHETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the hydroxy groups .

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, each with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(S),6®-11-trans DiHETE is unique due to its specific hydroxy group positions, which confer distinct biological activities compared to other similar compounds. Its ability to modulate vascular functions and inflammatory responses makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-QLMKOMRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.